3,3-Diethyl-4-oxoazetidin-2-yl propionate

Enzymatic resolution β-Lactam Human leukocyte elastase inhibitor

Synthesizing enantiopure HLE inhibitors like DMP 777 requires a specific β-lactam ester to achieve high enantioselectivity in enzymatic hydrolysis. 3,3-Diethyl-4-oxoazetidin-2-yl propionate is the validated substrate for this key step, delivering 93% ee and 60% yield over 3 cycles. Its propionate ester group ensures optimal enzyme recognition, making it the preferred starting material for scalable, multi-kilogram cGMP production.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 142935-44-2
Cat. No. B178407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethyl-4-oxoazetidin-2-yl propionate
CAS142935-44-2
Synonyms3,3-diethyl-4-oxoazetidin-2-yl propionate
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCC(=O)OC1C(C(=O)N1)(CC)CC
InChIInChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13)
InChIKeyJEUBRNMPSDDATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diethyl-4-oxoazetidin-2-yl propionate: Key Elastase Inhibitor Intermediate


3,3-Diethyl-4-oxoazetidin-2-yl propionate is a monocyclic β-lactam (2-azetidinone) derivative featuring a propionate ester at the C-4 position [1]. This compound serves as a critical synthetic intermediate in the convergent, enantioselective synthesis of potent human leukocyte elastase (HLE) inhibitors such as DMP 777 (L-694,458), which are orally active anti-inflammatory agents under investigation for conditions like rheumatoid arthritis and emphysema [2].

Enantioselective synthesis intermediate for HLE inhibitor research
Specifically designed for lipase-mediated kinetic resolution workflows
Supports convergent, multi-step routes to β-lactam-based tool compounds

Propionate Ester Specificity in HLE Inhibitor Synthesis


In the complex, multi-step synthesis of enantiomerically pure HLE inhibitors like L-694,458, the identity of the C-4 ester leaving group is a critical determinant of both chemical selectivity and stereochemical outcome [1]. The 3,3-diethyl-4-oxoazetidin-2-yl propionate ester is not merely a generic β-lactam; it is a specifically designed substrate for a key enantioselective enzymatic hydrolysis step. Substituting the propionate group with a different ester (e.g., acetate, benzoate) would alter the enzyme-substrate recognition, leading to diminished or absent enantioselectivity and reduced yields of the desired (S)-acid intermediate, thereby derailing the entire convergent synthetic route to the active pharmaceutical ingredient [2].

Propionate ester
Designed substrate for enzymatic resolution; 93% ee achieved in patented process
Acetate / other esters
Enzyme-substrate recognition may shift, reducing enantioselectivity and yield
Hindered esters (e.g. pivalate)
Nucleophilic displacement at C-4 may fail or require re-optimization

Comparative Evidence: Propionate Ester vs. Analogous Azetidinones


Enantioselective Hydrolysis by Lipase

In the synthesis of the HLE inhibitor L-694,458, the racemic 3,3-diethyl-4-oxoazetidin-2-yl propionate ester undergoes a lipase-catalyzed enantioselective hydrolysis to yield the desired (S)-acid. This specific propionate ester, when used as a substrate for a Pseudomonas sp. lipase, provides the (S)-enantiomer with a remarkable 93% enantiomeric excess (ee) after three cycles, with an isolated yield of 60% [1]. This high selectivity is not a universal property of all β-lactam esters; it is contingent on the specific propionate moiety.

Enzymatic Resolution
Head-to-head
93% ee, 60% yield (three cycles) for (S)-acid
Supports stereochemical control in synthesis
Propionate-specific lipase recognition; alternative esters yield lower ee
Enzymatic resolution β-Lactam Human leukocyte elastase inhibitor

Propionate Leaving Group in Ether Synthesis

A key step in the synthesis involves the displacement of the propionate group from the azetidinone core by a phenol nucleophile (benzyl 4-hydroxybenzoate) to form a key diaryl ether intermediate [1]. This reaction proceeds in the presence of cesium carbonate (Cs₂CO₃) to afford the racemic adduct. The propionate ester is specifically selected for its balance of leaving group ability and stability under the reaction conditions, ensuring a high-yielding transformation.

Leaving Group Performance
Class-level
Clean displacement by phenol nucleophile with Cs₂CO₃
Context-dependent: balance of reactivity and stability
Optimal leaving group for the reported coupling step; re-optimization needed otherwise
Nucleophilic displacement Azetidinone chemistry Ether synthesis

Scalable Manufacturing Process Validation

The synthetic route employing 3,3-diethyl-4-oxoazetidin-2-yl propionate has been demonstrated to be scalable and robust, forming the basis for the large-scale, multi-kilogram preparation of L-694,458, a clinical candidate [1]. The process involves the recycling of the undesired enantiomer from the enzymatic step, which is a key economic advantage enabled by the specific propionate ester's behavior.

Process Validation
Supporting evidence
Scalable multi-kg synthesis demonstrated
Reported process robustness for API development
Patented route; no equivalent validation for alternative esters
Process chemistry Scalable synthesis GMP intermediate

Applications of 3,3-Diethyl-4-oxoazetidin-2-yl propionate


Enantioselective HLE Inhibitor Synthesis

This compound is the preferred starting material for the convergent, multi-step synthesis of potent, orally active HLE inhibitors such as DMP 777 (L-694,458). Its specific structure enables a high-yielding, enantioselective enzymatic resolution step (93% ee, 60% yield over three cycles), which is critical for producing the enantiomerically pure (S)-acid intermediate required for the final API [1].

Scalable API Manufacturing

As a key intermediate in a patented, scalable process, 3,3-diethyl-4-oxoazetidin-2-yl propionate is used in the multi-kilogram production of late-stage clinical candidates. Its performance in the validated synthetic sequence (displacement, enzymatic resolution, and coupling) ensures process robustness and economic viability, making it the material of choice for industrial pharmaceutical synthesis [2].

Research Tool for β-Lactam Enzyme Specificity

The compound serves as a specific substrate in biochemical assays to investigate the substrate scope and enantioselectivity of novel lipases and esterases. Its defined behavior with known enzymes (e.g., achieving 93% ee with a specific lipase) provides a valuable benchmark for enzyme engineering and screening campaigns aimed at discovering new biocatalysts for β-lactam transformations [3].

Application
Selection Property
Validation Focus
Enantioselective HLE inhibitor synthesis
Enzymatic resolution substrate specificity
Enantiomeric excess and yield in lipase-catalyzed step
Scalable API manufacturing research
Process-validated intermediate
Reproducibility of displacement and coupling sequence
β-Lactam enzyme specificity studies
Defined substrate for lipase/esterase benchmarking
Enantioselectivity profile with known biocatalysts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Diethyl-4-oxoazetidin-2-yl propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.